

Investigating Presynaptic GABAB Receptors with 2-Hydroxysaclofen: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Hydroxysaclofen

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Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), acting through both ionotropic GABAA and metabotropic GABAB receptors. GABAB receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating synaptic transmission and neuronal excitability. Presynaptic GABAB receptors are of particular interest as they act as autoreceptors and heteroreceptors to inhibit the release of various neurotransmitters, including GABA, glutamate, dopamine, serotonin, and acetylcholine.[1] This inhibitory action is primarily mediated through the inhibition of voltage-gated Ca²⁺ channels.[2]

2-Hydroxysaclofen is a competitive antagonist of GABAB receptors, valued for its utility in elucidating the physiological and pathophysiological roles of these receptors.[3] It is a structural analog of the GABAB agonist baclofen and is approximately ten times more potent than the earlier GABAB antagonist, phaclofen.[1][4] The active form of the molecule is the (S)-enantiomer. This document provides detailed application notes and protocols for the use of **2-Hydroxysaclofen** in the investigation of presynaptic GABAB receptors.

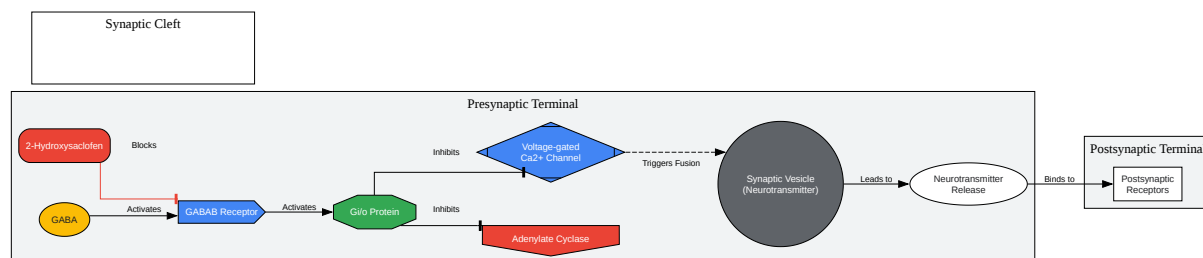
Quantitative Data Summary

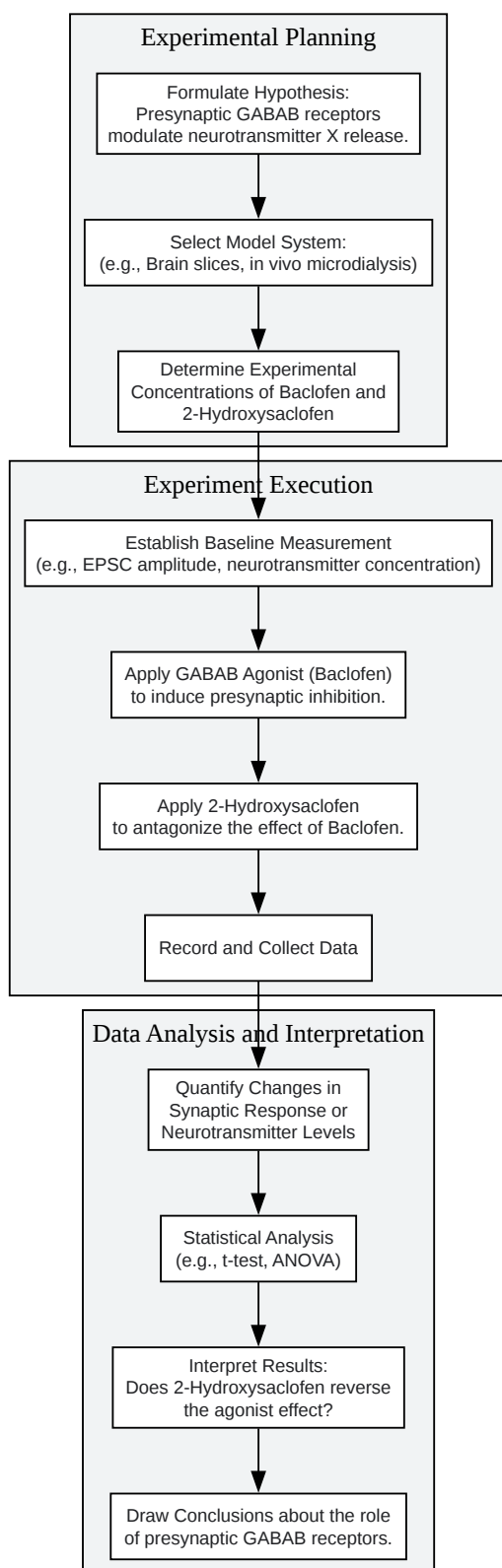
The following table summarizes the key quantitative parameters of **2-Hydroxysaclofen**, providing a basis for experimental design.

| Parameter | Value | Species/Preparation | Notes | Reference |
|--------------------|---|--|---|-----------|
| pA2 | 5.2 ± 0.2 | Guinea pig isolated ileum | Competitive antagonism of baclofen-induced depression of cholinergic twitch contractions. | |
| pA2 | 5.0 | Guinea pig ileum and rat cortical slices | At least twice as potent as phaclofen. | |
| pA2 | 4.3 | Rat CA1 hippocampal slices | Antagonism of baclofen-induced depression of excitatory field potentials. | |
| Potency | ~10-fold more potent than phaclofen | Rat cerebrum | Displacement of [3H]baclofen binding. | |
| Enantioselectivity | (S)-enantiomer is the active antagonist | Central and peripheral preparations | The (R)-enantiomer is inactive. | |

Signaling Pathway of Presynaptic GABAB Receptors and Inhibition by 2-Hydroxysaclofen

The following diagram illustrates the mechanism of presynaptic inhibition mediated by GABAB receptors and the mode of action of **2-Hydroxysaclofen**.





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